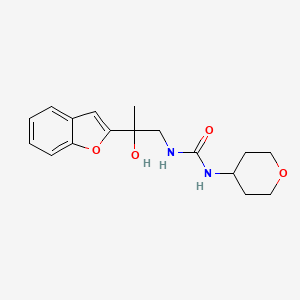

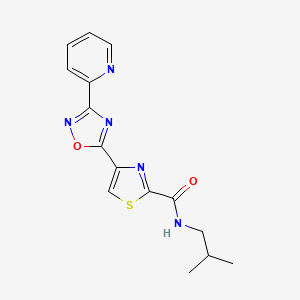

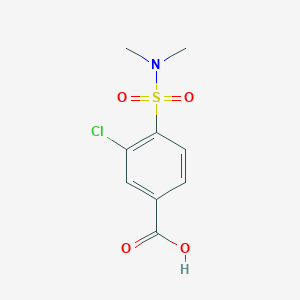

Ethyl 4-(benzylamino)-3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(benzylamino)-3-nitrobenzoate, commonly referred to as EBNB, is a synthetic compound that has been used as a reagent in organic synthesis. It is a colorless solid that is soluble in most organic solvents and has a melting point of 140-144 °C. EBNB has been used in a variety of scientific research applications due to its chemical and physical properties.

Scientific Research Applications

Antimicrobial Activity

“Ethyl 4-(benzylamino)-3-nitrobenzoate” and its derivatives have been studied for their potential as antimicrobial agents. These compounds have shown effectiveness against a range of microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and filamentous fungi . The ability to inhibit bacterial growth makes these compounds promising candidates for developing new antibiotics, especially in the face of rising antibiotic resistance.

Antifungal Properties

In addition to their antibacterial activity, these compounds have demonstrated significant antifungal properties. They have been effective in inhibiting the growth of fungal cultures such as Candida albicans and Aspergillus flavus, which are known to cause infections in humans . This suggests potential applications in treating fungal infections and in the development of antifungal medications.

Antiviral Potential

Carbazole-containing compounds, which include “Ethyl 4-(benzylamino)-3-nitrobenzoate” derivatives, have shown promise as antiviral agents. Their ability to inhibit viral replication could be harnessed in the creation of new antiviral therapies, an area of significant interest given the global impact of viral pandemics .

Electro-Optical Applications

Research has indicated that related compounds, such as ethyl 4-amino benzoate, possess properties that make them suitable for electro-optical applications. This suggests that “Ethyl 4-(benzylamino)-3-nitrobenzoate” could also be explored for use in non-linear optical devices, which are crucial in telecommunications and information processing .

Cardiotonic Activity

Some derivatives of “Ethyl 4-(benzylamino)-3-nitrobenzoate” have been found to exhibit potent cardiotonic activity. This includes effects such as myofibrillar Ca2+ sensitizing, which is beneficial in treating heart conditions. These compounds could be further researched for their potential use in cardiac therapies .

Pharmaceutical Drug Development

The diverse biological activities of “Ethyl 4-(benzylamino)-3-nitrobenzoate” derivatives make them valuable scaffolds in pharmaceutical drug development. Their structural features can be modified to enhance their therapeutic properties, potentially leading to the creation of new drugs for a variety of health conditions .

properties

IUPAC Name |

ethyl 4-(benzylamino)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-2-22-16(19)13-8-9-14(15(10-13)18(20)21)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWSCURTPBKAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(benzylamino)-3-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2969177.png)

![Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2969183.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2969188.png)

![2-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2969191.png)

![(2R)-3-(1H-Imidazol-5-yl)-2-[(6-methylsulfonylpyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B2969193.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2969195.png)